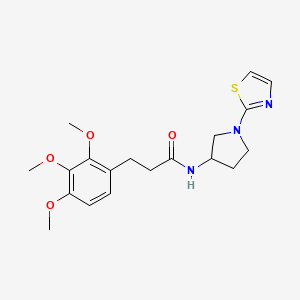
N-(1-(噻唑-2-基)吡咯烷-3-基)-3-(2,3,4-三甲氧基苯基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers and autoimmune diseases.
科学研究应用
抗菌和抗分枝杆菌活性
N-(1-(噻唑-2-基)吡咯烷-3-基)-3-(2,3,4-三甲氧基苯基)丙酰胺及其衍生物已被研究其潜在的抗菌和抗分枝杆菌活性。研究表明,具有结构相似性的高度功能化的2-(吡咯烷-1-基)噻唑骨架表现出显着的抗菌和抗分枝杆菌特性。这些化合物通过一种简洁的方法合成,将吡咯烷与苯甲酰异硫氰酸酯和α-溴酮结合形成双杂环分子。这种多功能合成工艺突出了该化合物在创造有效抗菌剂方面的潜力 (Belveren 等,2017)。
抗肿瘤活性
与 N-(1-(噻唑-2-基)吡咯烷-3-基)-3-(2,3,4-三甲氧基苯基)丙酰胺在结构上相关的化合物已证明在各种肿瘤细胞系中具有广泛的抗肿瘤效率。一项研究重点关注基于 4(3H)-喹唑啉酮支架的三甲氧基苯胺的合成和抗肿瘤评估,揭示了对肾癌和肺癌细胞系的显着抗癌活性。研究表明,这些化合物凭借其结构特征,可以作为开发新抗癌药物的基础 (Mohamed 等,2016)。
抗惊厥剂
研究还探讨了相关化合物作为抗惊厥剂的潜力。合成了一系列新的 1-(噻唑-2-基)吡咯烷-2-酮和 2-(噻唑-2-基)异吲哚啉-1,3-二酮衍生物,并评估了它们的抗惊厥活性。这些化合物在临床前癫痫模型中显示出有希望的结果,表明有望开发出治疗癫痫的新疗法。该研究强调了噻唑-吡咯烷化合物在解决神经系统疾病方面的结构多功能性和治疗潜力 (Ghabbour 等,2015)。
作用机制
Target of action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of action
The mode of action would depend on the specific target of the compound. For instance, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to a decrease in the production of a certain molecule within the cell .
Biochemical pathways
The compound could potentially affect various biochemical pathways, depending on its specific target. For example, if the target is involved in the synthesis of a certain molecule, inhibiting this target could disrupt the pathway and reduce the levels of that molecule in the cell .
Pharmacokinetics
The pharmacokinetic properties of the compound would depend on various factors, including its chemical structure and the route of administration. For instance, the presence of the pyrrolidine ring might influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme involved in a certain biochemical pathway, this could lead to changes in the levels of certain molecules within the cell .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . The pyrrolidine ring can interact with cyclooxygenase enzymes, potentially inhibiting their activity and reducing inflammation . Additionally, the trimethoxyphenyl group may interact with proteins involved in cell signaling pathways, such as protein kinases, modulating their activity and affecting downstream signaling events .
Cellular Effects
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide exerts various effects on different cell types and cellular processes. In cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes and increasing the expression of pro-apoptotic genes . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular responses . Furthermore, the compound influences cellular metabolism by modulating the activity of metabolic enzymes, such as hexokinase and pyruvate kinase, thereby affecting glycolysis and energy production .
Molecular Mechanism
The molecular mechanism of action of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide involves several key interactions at the molecular level. The thiazole ring binds to the active sites of enzymes, inhibiting their catalytic activity and altering their function . The pyrrolidine ring interacts with receptor proteins on the cell surface, modulating their signaling activity and affecting downstream pathways . Additionally, the trimethoxyphenyl group can bind to DNA and RNA molecules, influencing gene expression and protein synthesis . These interactions collectively contribute to the compound’s biological effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that the compound can maintain its biological activity for extended periods under optimal storage conditions . Prolonged exposure to adverse conditions can lead to degradation and reduced efficacy . In in vitro and in vivo studies, the compound has demonstrated sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent modulation of gene expression .
Dosage Effects in Animal Models
The effects of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity . At higher doses, the compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide is involved in several metabolic pathways. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with metabolic enzymes, such as glucuronosyltransferases and sulfotransferases, facilitating their excretion from the body . The compound’s metabolism also affects metabolic flux and metabolite levels, influencing overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier transporters, such as organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cells, the compound can bind to intracellular proteins, such as heat shock proteins and chaperones, influencing its localization and accumulation . These interactions determine the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . In the nucleus, the compound can interact with transcription factors and chromatin, influencing gene expression and DNA repair . In the mitochondria, the compound can modulate mitochondrial function and energy production . These subcellular interactions contribute to the compound’s diverse biological effects and therapeutic potential.
属性
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-24-15-6-4-13(17(25-2)18(15)26-3)5-7-16(23)21-14-8-10-22(12-14)19-20-9-11-27-19/h4,6,9,11,14H,5,7-8,10,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAPXXYGNKEDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)NC2CCN(C2)C3=NC=CS3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2639462.png)
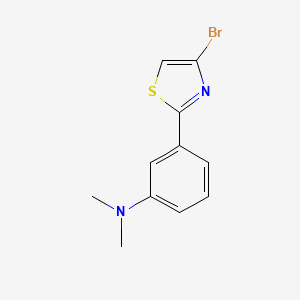
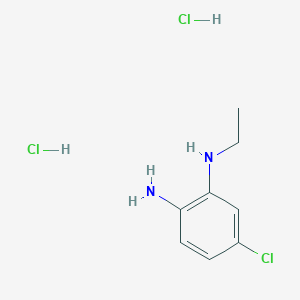
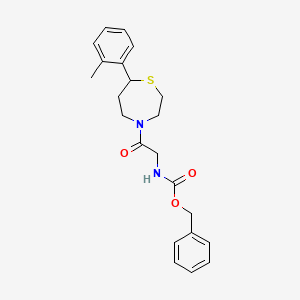

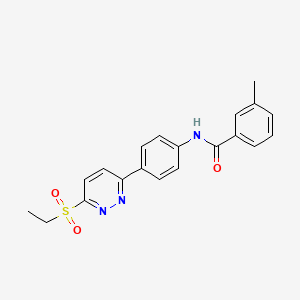
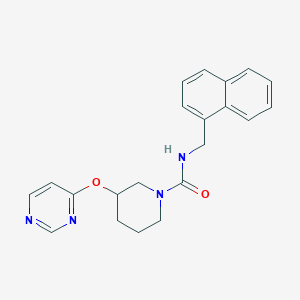
![3-(3-chlorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2639474.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2639475.png)
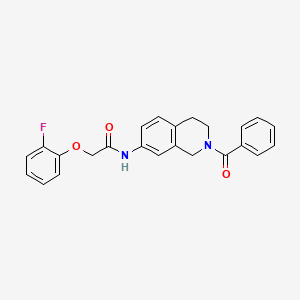
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2639478.png)
![N-(4-chlorobenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2639479.png)
![1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester](/img/structure/B2639482.png)
